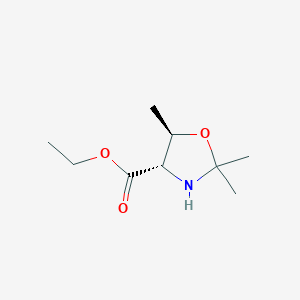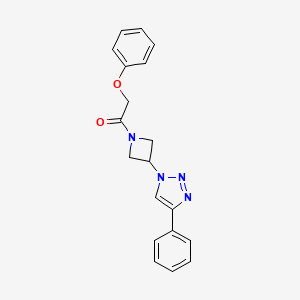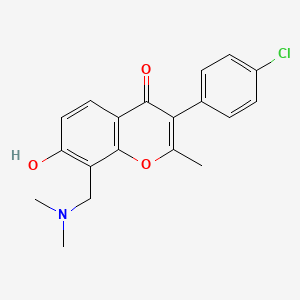
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate, also known as ethyl trans-4,5-epoxymethyl-2-methyl-oxazolidine-3-carboxylate, is a chemical compound used in scientific research for various purposes.
Mécanisme D'action
The mechanism of action of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is not fully understood. However, it is believed to act as a chiral auxiliary in organic synthesis, helping to control the stereochemistry of reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. However, it is not used as a drug and has no known side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate in lab experiments is its ability to act as a chiral auxiliary, helping to control the stereochemistry of reactions. However, its use is limited to certain types of reactions and may not be suitable for all experiments.
Orientations Futures
There are several future directions for research involving Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate. These include exploring its use in the synthesis of biologically active compounds, investigating its potential as a ligand in asymmetric catalysis, and further understanding its mechanism of action in organic synthesis reactions. Additionally, research could be conducted to determine any potential environmental impacts associated with the synthesis and use of this compound.
Méthodes De Synthèse
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate can be synthesized using various methods, including the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate chloroformate. Another method involves the reaction of 2-mEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-2-nitrosopropane with Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate glyoxylate, followed by the reaction with sodium methoxide, and then with oxalyl chloride.
Applications De Recherche Scientifique
Ethyl (4S,5R)-2,2,5-trimEthyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate-1,3-oxazolidine-4-carboxylate is used in scientific research for various purposes, including as a chiral auxiliary in organic synthesis, as a ligand in asymmetric catalysis, and as a reagent in the synthesis of biologically active compounds.
Propriétés
IUPAC Name |
ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-5-12-8(11)7-6(2)13-9(3,4)10-7/h6-7,10H,5H2,1-4H3/t6-,7+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTXCVCQUQEXBL-RQJHMYQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](OC(N1)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4S,5R)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B2718503.png)


![N-(1,3-benzothiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2718508.png)

![3-[(2,5-Dichlorothiophene-3-carbonyl)amino]-2,2-difluoropropanoic acid](/img/structure/B2718511.png)

![1-[(6-Hydroxy-2-oxo-7-phenylchromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2718514.png)
![Methyl 2-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-2-yl)acetate](/img/structure/B2718516.png)


![3-Methyl-8-{[methylbenzylamino]methyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2718521.png)

![5-[4-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-diazinane-2,4-dione](/img/structure/B2718523.png)